molecular formula C18H23Cl2N3O B12726034 Piperazine, 1-(2,3-dimethylphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride CAS No. 124444-74-2

Piperazine, 1-(2,3-dimethylphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride

Cat. No.: B12726034
CAS No.: 124444-74-2
M. Wt: 368.3 g/mol
InChI Key: ZXVQGZIEZKFPOR-UHFFFAOYSA-N
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Description

Piperazine, 1-(2,3-dimethylphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(2,3-dimethylphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride typically involves the reaction of 1-(2,3-dimethylphenyl)piperazine with 3-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified and converted to its dihydrochloride salt form using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(2,3-dimethylphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Piperazine, 1-(2,3-dimethylphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as an antiparasitic agent.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Piperazine, 1-(2,3-dimethylphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Other piperazine derivatives with different substituents on the piperazine ring.

    Phenylpiperazine derivatives: Compounds with a phenyl group attached to the piperazine ring.

    Pyridinecarboxamide derivatives: Compounds with a pyridinecarboxamide group.

Uniqueness

Piperazine, 1-(2,3-dimethylphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications.

Properties

CAS No.

124444-74-2

Molecular Formula

C18H23Cl2N3O

Molecular Weight

368.3 g/mol

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone;dihydrochloride

InChI

InChI=1S/C18H21N3O.2ClH/c1-14-5-3-7-17(15(14)2)20-9-11-21(12-10-20)18(22)16-6-4-8-19-13-16;;/h3-8,13H,9-12H2,1-2H3;2*1H

InChI Key

ZXVQGZIEZKFPOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CN=CC=C3)C.Cl.Cl

Origin of Product

United States

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